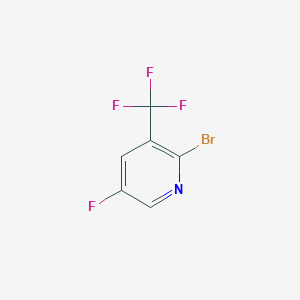![molecular formula C8H6N4 B6314518 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile CAS No. 1638763-44-6](/img/structure/B6314518.png)
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
Descripción general
Descripción
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is a chemical compound with the CAS Number: 26786-73-2 . It has a molecular weight of 133.15 . The compound appears as a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including this compound, often involves the use of microwave techniques . This approach allows for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives with chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using spectral and elemental analyses, as well as single-crystal X-ray diffraction . The compound’s structure is also characterized by its IR spectrum, with peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) .Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . Its IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) .Aplicaciones Científicas De Investigación
Antibacterial Activity
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile derivatives have been investigated for their antibacterial properties. In a study by Vazirimehr et al. (2017), new pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria (Vazirimehr, Davoodnia, Beyramabadi, Nakhaei-Moghaddam, & Tavakoli-Hoseini, 2017).
Fungicidal Properties
Pyrrolo[2,3-d]pyrimidine derivatives have shown promise in fungicidal applications. Tumkevičius, Urbonas, & Vainilavicius (2013) explored the synthesis of these compounds and their subsequent fungicidal properties (Tumkevičius, Urbonas, & Vainilavicius, 2013).
Antimicrobial Agents
Mohamed, El-Domany, & Abd El-hameed (2009) synthesized a range of pyrrole derivatives, including pyrrolo[2,3-d]pyrimidines, and evaluated their antimicrobial efficacy against various bacterial and fungal strains (Mohamed, El-Domany, & Abd El-hameed, 2009).
Antitumor and Antiviral Nucleosides
The structure of pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, has been extensively studied for its role in antitumor and antiviral nucleoside design. Perlíková & Hocek (2017) highlighted the importance of these nucleosides in cancer and viral treatments (Perlíková & Hocek, 2017).
TNF-α Inhibitory Activity
Novel pyrrolo[2,3-d]pyrimidines have been synthesized to explore their potential in inhibiting tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. Hilmy et al. (2015) discussed the synthesis and evaluation of these compounds for TNF-α inhibitory activity (Hilmy, Abdul-Wahab, Soliman, Khalifa, & Hegab, 2015).
Mecanismo De Acción
Target of Action
The primary target of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is overexpressed in a variety of human cancers .
Mode of Action
This compound acts as a competitive inhibitor of PAK4 . The compound binds to the kinase domain of PAK4, preventing the enzyme from phosphorylating its substrates and thus inhibiting its activity .
Biochemical Pathways
The inhibition of PAK4 by this compound affects several cellular pathways. For instance, it leads to the up-regulation of P53, BAX, DR4, and DR5, and the down-regulation of Bcl2, Il-8, and CDK4 . These changes in gene expression contribute to the induction of apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s molecular weight (13315 g/mol) and its physical form (white to yellow solid) suggest that it may have good bioavailability .
Result of Action
The action of this compound results in significant molecular and cellular effects. For example, it increases the activity of Caspase 8 and BAX, while decreasing the activity of Bcl2 . This leads to cell cycle arrest at the G1/S phase and induces apoptotic death of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable at room temperature , suggesting that it may be less effective or stable under extreme temperatures
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It has been found that similar pyrrolo[2,3-d]pyrimidine derivatives have shown promising binding affinities against Bcl2 anti-apoptotic protein . This suggests that 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile may interact with certain enzymes and proteins, influencing biochemical reactions.
Cellular Effects
In vitro studies have shown that pyrrolo[2,3-d]pyrimidine derivatives can have significant effects on various types of cells . They have been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . Additionally, these compounds have been observed to induce apoptotic death of MCF7 cells . It is possible that this compound may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the observed effects of similar compounds, it is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-5-2-6-4-10-7(3-9)12-8(6)11-5/h2,4H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGBOURSIDYYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2N1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






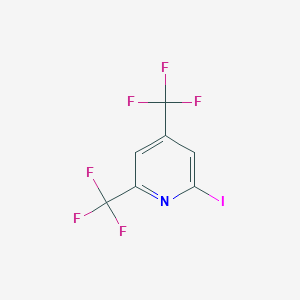
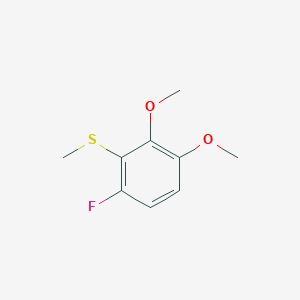
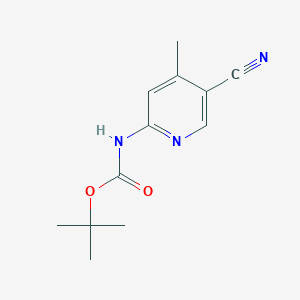
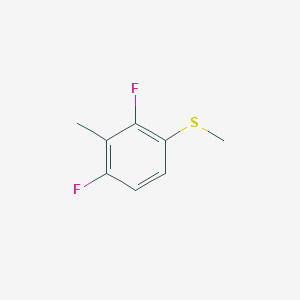
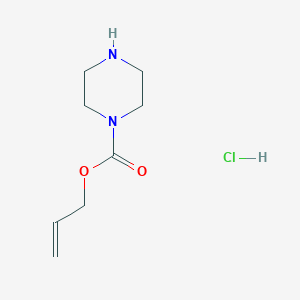
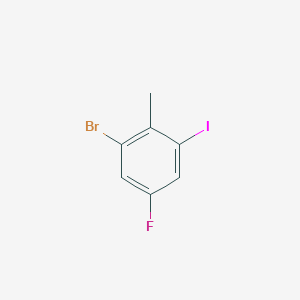
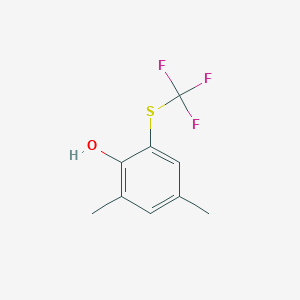
![Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B6314524.png)
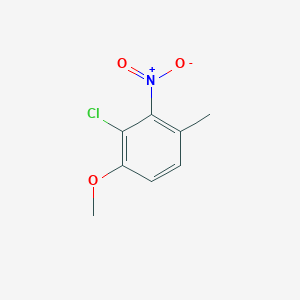
![8-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6314535.png)
